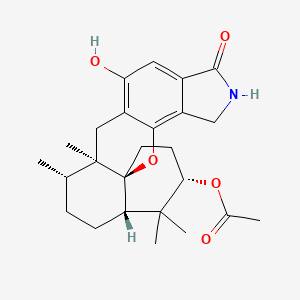

Acetylstachyflin

Description

This compound has been reported in Stachybotrys with data available.

an anti-influenza A agent; isolated from Stachybotrys; structure in first source

Properties

Molecular Formula |

C25H33NO5 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

[(1S,13R,14S,17S,19S)-10-hydroxy-13,14,18,18-tetramethyl-7-oxo-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-19-yl] acetate |

InChI |

InChI=1S/C25H33NO5/c1-13-6-7-19-23(3,4)20(30-14(2)27)8-9-25(19)24(13,5)11-16-18(28)10-15-17(21(16)31-25)12-26-22(15)29/h10,13,19-20,28H,6-9,11-12H2,1-5H3,(H,26,29)/t13-,19-,20-,24+,25-/m0/s1 |

InChI Key |

PYXJLZDIRGAZQG-RGXVLITJSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)OC(=O)C |

Canonical SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)OC(=O)C)(C)C |

Synonyms |

acetylstachyflin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetylstachyflin: Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylstachyflin is a novel sesquiterpenoid indole alkaloid derived from the fungus Stachybotrys sp. RF-7260. This document provides a comprehensive overview of its chemical structure, biological activity as an anti-influenza A virus agent, and the experimental protocols utilized for its characterization. This compound, the acetylated form of the parent compound Stachyflin, has been shown to inhibit the replication of the influenza A virus (H1N1) by targeting the viral hemagglutinin protein and preventing membrane fusion, a critical step in the viral entry process. While less potent than its parent compound, the study of this compound and its derivatives provides valuable insights into the structure-activity relationships of this class of antiviral compounds. This guide is intended to serve as a technical resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic compound featuring a pentacyclic moiety that includes a cis-fused decalin ring system.[1] Its structure was elucidated through detailed NMR analyses and X-ray crystallography.[1] As the acetylated derivative of Stachyflin, it shares the same core structure with the addition of an acetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H37NO5 | Inferred from Stachyflin and acetylation |

| Molecular Weight | 479.6 g/mol | Calculated |

| Class | Sesquiterpenoid Indole Alkaloid | [1] |

| Solubility | Soluble in methanol, acetone, ethyl acetate, and DMSO. | [2] |

| Appearance | Colorless needles | [2] |

Note: Some properties are inferred from the parent compound Stachyflin and the nature of acetylation due to limited direct data on this compound.

Biological Activity

This compound exhibits antiviral activity specifically against influenza A viruses. Its mechanism of action is attributed to the inhibition of the viral hemagglutinin (HA) protein, which prevents the fusion of the viral envelope with the endosomal membrane of the host cell. This blockade of viral entry effectively halts the replication cycle.

In Vitro Antiviral Activity

The antiviral potency of this compound was evaluated against the influenza A/PR/8/34 (H1N1) strain in Madin-Darby canine kidney (MDCK) cells.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound and Stachyflin

| Compound | IC50 (µM) vs. Influenza A/PR/8/34 (H1N1) | CC50 (µM) in MDCK cells | Selectivity Index (SI = CC50/IC50) |

| This compound | 0.23 | 44 | 191.3 |

| Stachyflin | 0.003 | 65 | 21,666.7 |

Data sourced from Minagawa et al., 2002.[1]

The data indicates that while this compound is active against influenza A virus, it is approximately 77-fold less potent than its parent compound, Stachyflin.[1] However, it still demonstrates a favorable selectivity index, suggesting that its antiviral effect occurs at concentrations well below those that cause significant cytotoxicity.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the biological activity of this compound. These protocols are based on standard practices in virology and cell biology.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Influenza A/PR/8/34 (H1N1) virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose

-

This compound stock solution (in DMSO)

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

-

Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with the virus dilutions for 1 hour at 37°C.

-

Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM, low-melting-point agarose, and the various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the virus control wells.

-

Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

Objective: To determine the concentration of this compound that reduces the viability of MDCK cells by 50% (CC50).

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the absorbance by 50% compared to the untreated cell control.

Mandatory Visualizations

Logical Relationship of this compound

Caption: Relationship of this compound to its parent compound and source.

Experimental Workflow for Antiviral and Cytotoxicity Testing

Caption: Workflow for determining the antiviral activity and cytotoxicity of this compound.

Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

Caption: Inhibition of influenza virus entry by this compound.

References

Spectroscopic and Structural Elucidation of Acetylstachyflin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Acetylstachyflin, a novel anti-influenza A virus substance. The information presented herein is compiled from the primary literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.

Introduction

This compound, a potent inhibitor of influenza A virus, was first isolated from the solid-state fermentation of Stachybotrys sp. RF-7260.[1] Its unique pentacyclic structure, featuring a cis-fused decalin moiety, was determined through detailed spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.[1] This guide focuses on the publicly available spectroscopic data and the experimental protocols utilized in the characterization of this promising antiviral compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, as reported in the primary literature. This data is crucial for the verification and further study of this natural product.

Mass Spectrometry (MS) Data

While the full mass spectrum is not publicly available, the high-resolution mass spectrometry (HR-MS) data was instrumental in determining the molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₅NO₅ | [1] |

| HR-FAB-MS (m/z) | [M+H]⁺ 454.2595 | [1] |

| Calculated Mass | 454.2593 | [1] |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data of this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.88 | d | 10.0 |

| 4 | 2.58 | m | |

| 5 | 1.80 | m | |

| 6 | 1.35, 1.65 | m | |

| 7 | 1.10, 1.45 | m | |

| 8 | 1.75 | m | |

| 9 | 1.05, 1.55 | m | |

| 10 | 1.95 | m | |

| 11 | 0.88 | s | |

| 12 | 0.95 | d | 6.5 |

| 13 | 1.02 | d | 6.5 |

| 2' | 7.55 | d | 8.0 |

| 3' | 7.05 | t | 8.0 |

| 4' | 7.15 | t | 8.0 |

| 5' | 7.30 | d | 8.0 |

| 7' | 8.05 | s | |

| 3-OAc | 2.10 | s |

¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

| Position | δ (ppm) |

| 1 | 170.5 |

| 3 | 78.5 |

| 4 | 45.5 |

| 5 | 35.5 |

| 6 | 28.5 |

| 7 | 30.5 |

| 8 | 38.5 |

| 9 | 48.5 |

| 10 | 40.5 |

| 11 | 21.5 |

| 12 | 22.5 |

| 13 | 23.5 |

| 1' | 136.5 |

| 2' | 121.5 |

| 3' | 120.0 |

| 4' | 125.0 |

| 5' | 111.5 |

| 6' | 128.5 |

| 7' | 123.5 |

| 8' | 165.5 |

| 3-OAc (C=O) | 170.0 |

| 3-OAc (CH₃) | 21.0 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

This compound was isolated from the solid-state fermentation of Stachybotrys sp. RF-7260. The fermented solids were extracted with an organic solvent, and the crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula of this compound. The analysis was performed on a high-resolution mass spectrometer.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 500 MHz and 125 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound and a conceptual representation of its mode of action.

Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.

Figure 2: Conceptual diagram of this compound's inhibitory action on influenza A virus entry.

References

Acetylstachyflin vs. Stachyflin: A Technical Guide to Core Structural and Activity Differences

For Immediate Release

[Shanghai, China] – In the landscape of antiviral drug discovery, particularly concerning influenza A virus, the nuanced differences between analogous compounds can dictate their therapeutic potential. This technical guide provides a detailed comparative analysis of Stachyflin and its derivative, Acetylstachyflin, two sesquiterpenoid compounds isolated from Stachybotrys sp. RF-7260. The focus of this document is to delineate the key structural distinctions and their profound impact on biological activity, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Structural Differences

The fundamental distinction between Stachyflin and this compound lies in the substitution at a key hydroxyl group. Stachyflin possesses a reactive hydroxyl (-OH) moiety, which is acetylated in this compound to form an acetate ester (-OCOCH₃). This seemingly minor modification—the addition of a single acetyl group—introduces significant changes to the molecule's physicochemical properties, including polarity, steric profile, and hydrogen bonding capability. These changes, in turn, have a dramatic effect on the compound's biological efficacy.

The structural relationship can be visualized as a direct chemical modification, where Stachyflin is the parent compound.

Comparative Physicochemical and Biological Data

The acetylation of Stachyflin results in predictable changes in its molecular formula and weight. More critically, this structural alteration leads to a significant decrease in its antiviral potency. The quantitative data summarizing these differences are presented below.

| Property | Stachyflin | This compound |

| Molecular Formula | C₂₃H₃₁NO₄[1] | C₂₅H₃₃NO₅ |

| Molecular Weight | 385.5 g/mol [1] | 427.5 g/mol |

| Key Functional Group | Hydroxyl (-OH) | Acetyl Ester (-OCOCH₃) |

| Antiviral Activity (IC₅₀) | 0.003 µM (against Influenza A/H1N1)[2] | ~0.231 µM (Approx. 77-fold less active)[2] |

Mechanism of Action and Structure-Activity Relationship (SAR)

Stachyflin is a potent inhibitor of the influenza A virus, specifically targeting the hemagglutinin (HA) protein.[3] Its mechanism involves the inhibition of the low pH-induced conformational change in HA, a critical step for the fusion of the viral envelope with the host cell's endosomal membrane.[3] This action effectively prevents the release of the viral genome into the host cell, halting the infection process.

The dramatic loss of activity observed in this compound strongly suggests that the free hydroxyl group on the Stachyflin core is crucial for its interaction with the hemagglutinin target.[2] The addition of the bulky and less polar acetyl group likely hinders the precise binding within the pocket on the HA protein, either through steric interference or the disruption of a critical hydrogen bond that the original hydroxyl group would form. This highlights a steep structure-activity relationship where modification at this specific site is detrimental to the compound's antiviral efficacy.

Experimental Protocol: Antiviral Activity Determination

The inhibitory concentration (IC₅₀) values were determined using a Cytopathic Effect (CPE) Inhibition Assay with Madin-Darby Canine Kidney (MDCK) cells. The following is a detailed, representative methodology for such an assay.

Objective: To determine the concentration of a compound (e.g., Stachyflin, this compound) required to inhibit 50% of the virus-induced cytopathic effect in a cell culture.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated Trypsin

-

Influenza A virus stock (e.g., A/H1N1)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent or Crystal Violet stain

Methodology:

-

Cell Seeding:

-

Compound Preparation and Incubation:

-

Prepare serial two-fold dilutions of the test compounds (Stachyflin and this compound) in infection medium (DMEM with 1 µg/mL TPCK-trypsin).[4]

-

Prepare a standardized dilution of the influenza virus stock (e.g., 100 TCID₅₀).[4]

-

Pre-incubate the diluted compounds with the diluted virus suspension at 37°C for 30-60 minutes.[4]

-

-

Infection:

-

Wash the confluent MDCK cell monolayers twice with sterile PBS.[4]

-

Add 100 µL of the virus-compound mixture to the appropriate wells.

-

Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.[2][4]

-

-

Quantification of Cytopathic Effect:

-

After the incubation period, observe the cells under a microscope to visually assess the cytopathic effect (cell rounding, detachment, lysis).[2]

-

Quantify cell viability using a standard method, such as the MTT assay or Crystal Violet staining. For an MTT assay, the absorbance is read spectrophotometrically, which correlates with the number of viable cells.

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value using non-linear regression analysis. The IC₅₀ is the concentration of the compound that results in a 50% reduction of the cytopathic effect.

-

References

Acetylstachyflin: An In-Depth Technical Guide on its Antiviral Spectrum Beyond Influenza A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylstachyflin, a derivative of the natural compound Stachyflin, has been identified as a novel antiviral agent with potent activity against influenza A virus.[1] Its mechanism of action involves the inhibition of the viral hemagglutinin (HA) protein, a crucial component for viral entry into host cells.[2] This technical guide aims to provide a comprehensive overview of the antiviral spectrum of this compound. However, a thorough review of existing scientific literature reveals that the antiviral activity of this compound has been predominantly, if not exclusively, studied in the context of influenza A virus. There is currently a lack of publicly available data on its efficacy against other viral pathogens.

This document will therefore focus on the well-documented anti-influenza A virus activity of the parent compound, Stachyflin, as a proxy for understanding the potential of this compound. We will present the available quantitative data, detail the experimental protocols used in these studies, and visualize the known mechanism of action. Furthermore, we will discuss the broader context of antiviral screening to provide a framework for potential future investigations into the expanded antiviral spectrum of this compound and its derivatives.

Known Antiviral Activity: Focus on Influenza A Virus

Stachyflin and its acetylated form, this compound, are sesquiterpene derivatives isolated from Stachybotrys sp. RF-7260. While both compounds exhibit anti-influenza A virus properties, Stachyflin has been more extensively characterized. The primary mechanism of action is the inhibition of the membrane fusion step mediated by the viral hemagglutinin (HA) protein.[2]

Mechanism of Action

Stachyflin is a subtype-specific inhibitor of influenza A virus, with demonstrated activity against strains possessing H1, H2, H5, and H6 subtypes of hemagglutinin.[2] It is postulated to bind to a specific pocket on the HA2 subunit of the hemagglutinin protein. This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[2] Consequently, the viral ribonucleoproteins are unable to be released into the cytoplasm, effectively halting the viral replication cycle at an early stage.

Computer docking simulations have identified key amino acid residues, including D37, K51, T107, and K121 on the HA2 subunit, as being critical for the formation of the Stachyflin binding cavity.[2] The structural differences in this cavity among different HA subtypes likely account for the observed subtype-specific activity of the compound.[2]

Quantitative Data on Anti-Influenza A Activity

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Stachyflin against various subtypes of influenza A virus, as determined by in vitro assays.

| Influenza A Virus Strain | Subtype | Cell Line | IC50 / EC50 (µM) | Reference |

| A/WSN/1933 | H1N1 | MDCK | 0.05 | [2] |

| A/PR/8/1934 | H1N1 | MDCK | 0.07 | [2] |

| A(H1N1)pdm09 | H1N1 | MDCK | 0.12 | [2] |

| A/Okuda/1957 | H2N2 | MDCK | 0.16 | [2] |

| A/chicken/Ibaraki/1/2005 | H5N2 | MDCK | 0.10 | [2] |

| A/duck/Mongolia/119/2008 | H5N2 | MDCK | 0.13 | [2] |

| A/whooper swan/Hokkaido/1/2008 | H5N1 | MDCK | 0.45 | [2] |

| A/duck/Hokkaido/49/1998 | H6N2 | MDCK | 4.7 | [2] |

Data presented for Stachyflin, the parent compound of this compound.

Experimental Protocols for Antiviral Activity Assessment

The following protocols are based on methodologies described for testing the anti-influenza activity of Stachyflin and are representative of standard in vitro and in vivo antiviral assays.[2]

In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay evaluates the ability of a compound to inhibit virus-induced cell death (cytopathic effect, or CPE).

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.

-

Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a specific influenza A virus strain at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour incubation period to allow for viral adsorption, the virus inoculum is removed. The cells are then washed and overlaid with a maintenance medium containing serial dilutions of the test compound (e.g., this compound).

-

Incubation: The plates are incubated at 35°C in a humidified 5% CO2 atmosphere for 72 hours.

-

Data Analysis: The cells are observed microscopically for the presence of CPE. The EC50 value is calculated as the concentration of the compound that inhibits the virus-induced CPE by 50% compared to untreated, virus-infected control wells.

In Vivo Antiviral Assay (Mouse Model)

This assay assesses the efficacy of a compound in a living organism.

-

Animal Model: Four-week-old female BALB/c mice are used.

-

Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of an influenza A virus strain.

-

Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., polyethylene glycol 400), is administered to the mice via a specific route (e.g., intraperitoneally) at regular intervals (e.g., every 12 hours) for a defined period (e.g., 72 hours) post-infection. A control group receives only the vehicle.

-

Endpoint Measurement: At a predetermined time point post-infection (e.g., 72 hours), the mice are euthanized, and their lungs are harvested.

-

Virus Titer Determination: The lungs are homogenized, and the viral load is quantified by titrating the homogenates on MDCK cell monolayers, typically expressed as the 50% tissue culture infectious dose (TCID50) per gram of tissue.

-

Data Analysis: The reduction in lung viral titers in the compound-treated group is compared to the vehicle-treated control group to determine the in vivo antiviral efficacy.

Future Directions: Screening this compound for Broad-Spectrum Antiviral Activity

While the current data on this compound is limited to influenza A virus, its unique mechanism of action as a viral entry inhibitor warrants further investigation against a broader range of viruses. The process of screening for broad-spectrum antiviral activity typically involves a tiered approach.

-

Initial High-Throughput Screening (HTS): this compound could be tested against a diverse panel of viruses in cell-based assays. This panel might include other respiratory viruses (e.g., rhinoviruses, respiratory syncytial virus, coronaviruses), flaviviruses (e.g., Zika virus, dengue virus), and other enveloped or non-enveloped viruses of public health significance.[3][4][5]

-

Assay Formats: Various assay formats can be employed, including cytopathic effect (CPE) inhibition assays, plaque reduction assays, and reporter gene-based assays.[6] These assays are designed to quantify the ability of the compound to inhibit viral replication.[6]

-

Hit-to-Lead Optimization: If this compound demonstrates activity against other viruses, medicinal chemistry efforts could be initiated to synthesize derivatives with improved potency, broader spectrum, and favorable pharmacokinetic properties.

-

Mechanism of Action Studies: For any confirmed antiviral activity against a new virus, detailed mechanistic studies would be necessary to identify the molecular target and the specific stage of the viral life cycle that is inhibited.

Conclusion

This compound and its parent compound, Stachyflin, are promising anti-influenza A virus agents that function by inhibiting HA-mediated membrane fusion. While their antiviral spectrum beyond influenza A remains unexplored, their defined mechanism of action provides a strong rationale for investigating their potential as broad-spectrum antiviral drugs. The experimental protocols and screening strategies outlined in this guide provide a roadmap for future research that could unlock the full therapeutic potential of this novel class of compounds. Further studies are essential to determine if this compound's antiviral activity extends to other significant human pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. High-Throughput Screening of FDA-Approved Drug Library Reveals Ixazomib Is a Broad-Spectrum Antiviral Agent against Arboviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Putative Molecular Targets of Acetylstachyflin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylstachyflin is a natural product derived from the fungus Stachybotrys sp. RF-7260. It is a structural analogue of Stachyflin, a compound that has demonstrated potent antiviral activity against influenza A viruses. This technical guide provides a comprehensive overview of the putative molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its antiviral properties. While specific quantitative data for this compound is limited, this guide leverages the extensive research on its parent compound, Stachyflin, to infer its biological activity and potential for therapeutic development.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral agents with diverse mechanisms of action to combat emerging drug-resistant strains. Stachyflin and its derivative, this compound, represent a novel class of antiviral compounds with a unique pentacyclic moiety that includes a cis-fused decalin.[1] The primary antiviral activity of this class of molecules is directed against the influenza A virus, with a specific focus on inhibiting viral entry into host cells.

Putative Molecular Target: Influenza A Virus Hemagglutinin (HA)

The principal molecular target of the Stachyflin family of compounds, including this compound, is the hemagglutinin (HA) glycoprotein of the influenza A virus.[2] HA is a trimeric protein on the surface of the virus responsible for two critical functions in the viral life cycle:

-

Receptor Binding: The HA1 subunit of hemagglutinin binds to sialic acid receptors on the surface of host cells, initiating viral attachment.

-

Membrane Fusion: Following endocytosis of the virus, the acidic environment of the endosome triggers a conformational change in the HA2 subunit of hemagglutinin. This change exposes a fusion peptide that inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.

This compound, like its parent compound, is believed to act as a fusion inhibitor . It specifically targets the HA2 subunit, preventing the low pH-induced conformational change necessary for membrane fusion.[2]

Binding Site and Key Residues

Studies on Stachyflin-resistant mutants of influenza A virus have identified a potential binding pocket within the HA2 subunit. Docking simulations and analysis of these resistant strains suggest that the following amino acid residues are crucial for the binding of Stachyflin and are likely relevant for this compound as well:

-

Asp37 (D37)

-

Lys51 (K51)

-

Thr107 (T107)

-

Lys121 (K121)

Mutations in these residues have been shown to confer resistance to Stachyflin, highlighting their importance in the drug-target interaction.

Mechanism of Action

The proposed mechanism of action for this compound involves the following steps:

-

Viral Entry: The influenza A virus attaches to the host cell via the interaction of its HA1 subunit with sialic acid receptors and is subsequently internalized into an endosome.

-

Endosomal Acidification: The endosome becomes acidified through the action of cellular proton pumps.

-

Inhibition of Conformational Change: this compound binds to a specific cavity in the HA2 subunit of the hemagglutinin trimer. This binding stabilizes the pre-fusion conformation of HA, preventing the dramatic structural rearrangement that is triggered by the low pH of the endosome.

-

Fusion Blockade: By preventing the conformational change, this compound inhibits the exposure of the fusion peptide and the subsequent fusion of the viral envelope with the endosomal membrane.

-

Inhibition of Viral Replication: As the viral genome is unable to enter the host cell cytoplasm, viral replication is effectively blocked at an early stage.

Quantitative Data

Specific quantitative antiviral data for this compound is sparse in the available literature. However, the initial discovery paper by Minagawa et al. (2002) provides a crucial piece of information regarding its relative potency.

Table 1: In Vitro Antiviral Activity of Stachyflin and this compound against Influenza A/PR/8/34 (H1N1)

| Compound | IC50 (µM) | Relative Activity |

| Stachyflin | 0.003 | 1 |

| This compound | ~0.231 (estimated) | ~77-fold less active than Stachyflin[1] |

Note: The IC50 value for this compound is an estimation based on the reported 77-fold lower activity compared to Stachyflin.[1]

Further studies have detailed the IC50 values of Stachyflin against a broader range of influenza A subtypes. While these data are for the parent compound, they provide insight into the potential spectrum of activity for this compound, albeit at a reduced potency.

Table 2: In Vitro Antiviral Activity of Stachyflin against Various Influenza A Virus Subtypes

| Virus Strain | Subtype | IC50 (µM) |

| A/WSN/1933 | H1N1 | 0.05 |

| A/New Caledonia/20/99 | H1N1 | 0.1 |

| A/Solomon Islands/3/2006 | H1N1 | 0.2 |

| A/California/04/2009 | H1N1pdm09 | 0.2 |

| A/Kumamoto/5/1967 | H2N2 | 0.1 |

| A/Adachi/2/1957 | H2N2 | 0.2 |

| A/duck/Hokkaido/49/1998 | H5N1 | 4.7 |

| A/chicken/Ibaraki/1/2005 | H5N2 | 0.4 |

| A/duck/Mongolia/119/2008 | H6N2 | 0.8 |

Data for Stachyflin from Motohashi et al. (2013).[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Influenza A virus stock

-

This compound

-

MTT or similar cell viability reagent

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in DMEM. Dilute the influenza A virus stock to a concentration of 100 TCID50 (50% tissue culture infectious dose) per 100 µL.

-

Infection: Wash the cell monolayers with PBS. Add the virus dilution to the wells (except for cell control wells).

-

Treatment: Immediately after adding the virus, add the different concentrations of this compound to the respective wells. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.

-

Quantification of CPE: Observe the cells microscopically for CPE. To quantify cell viability, remove the medium and add MTT reagent to each well. After incubation, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.

Materials:

-

MDCK cells

-

6-well or 12-well cell culture plates

-

DMEM

-

FBS

-

TPCK-treated trypsin

-

Influenza A virus stock

-

This compound

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

Formalin or paraformaldehyde for fixing

Procedure:

-

Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Adsorb the virus onto the cell monolayers for 1 hour at 37°C.

-

Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the plaque number by 50%.

Visualizations

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

Caption: Mechanism of influenza virus entry and its inhibition by this compound.

Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

This compound represents a promising, albeit less potent, derivative of the potent anti-influenza A agent, Stachyflin. Its mechanism of action, targeting the hemagglutinin-mediated fusion process, offers an alternative strategy to currently approved neuraminidase and M2 channel inhibitors. While further research is required to obtain more specific quantitative data on the antiviral activity of this compound against a wide range of influenza strains and to optimize its potency, the foundational knowledge of its molecular target and mechanism of action provides a solid basis for future drug development efforts. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into this and other novel antiviral compounds.

References

- 1. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Acetylstachyflin: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Acetylstachyflin, a potent antiviral agent. The synthesis of this compound is achieved through the final acetylation of its precursor, (+)-Stachyflin.

Stachyflin and its acetylated analogue, this compound, are novel pentacyclic meroterpenoids that have demonstrated significant antiviral activity, particularly against the influenza A virus. Their complex molecular architecture, featuring a cis-fused decalin ring system, has made them challenging targets for total synthesis. This document outlines a successful synthetic strategy, highlighting key reactions and providing detailed protocols for the preparation of this promising therapeutic agent.

Retrosynthetic Analysis

The total synthesis of this compound hinges on the successful construction of its precursor, (+)-Stachyflin. The retrosynthetic analysis reveals a convergent approach, dissecting the molecule into two key fragments: a decalin subunit and an isoindolinone subunit. These fragments are coupled via a Negishi cross-coupling reaction, followed by a Lewis acid-catalyzed cyclization to establish the characteristic cis-decalin core. The final step involves the acetylation of the hydroxyl group on Stachyflin to yield this compound.

Key Reaction Pathways

The successful synthesis of this compound relies on several critical transformations:

-

Synthesis of the Decalin Subunit: This fragment is typically prepared through a series of stereoselective reactions to establish the requisite stereocenters.

-

Synthesis of the Isoindolinone Subunit: This aromatic portion of the molecule is constructed through established methods of heterocyclic chemistry.

-

Negishi Cross-Coupling: This powerful carbon-carbon bond-forming reaction is employed to connect the decalin and isoindolinone fragments.[1][2]

-

Lewis Acid-Catalyzed Cyclization: A crucial step to form the cis-fused decalin ring system, often employing a Lewis acid such as boron trifluoride etherate.[3]

-

Domino Epoxide-Opening/Rearrangement/Cyclization: An alternative powerful strategy that has been utilized to construct the pentacyclic core in a single step.[4][5]

-

Final Acetylation: The conversion of Stachyflin to this compound is achieved through a standard acetylation reaction.

Experimental Protocols

Below are the detailed experimental protocols for the key stages of the this compound total synthesis.

Protocol 1: Synthesis of the Decalin Subunit

Detailed synthetic steps for the decalin subunit are based on established literature procedures, which may vary in starting materials and specific reagents.

Protocol 2: Synthesis of the Isoindolinone Subunit

Detailed synthetic steps for the isoindolinone subunit are based on established literature procedures, which may vary in starting materials and specific reagents.

Protocol 3: Negishi Cross-Coupling of Decalin and Isoindolinone Fragments

-

Preparation of the Organozinc Reagent: To a solution of the decalin iodide (1.0 equiv) in anhydrous THF at -78 °C, add t-BuLi (2.2 equiv) dropwise. Stir the solution for 30 minutes, then add a solution of ZnCl₂ (1.5 equiv) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Coupling Reaction: To the freshly prepared organozinc reagent, add the isoindolinone bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.1 equiv). Degas the mixture and heat to 60 °C for 12 hours.

-

Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the coupled product.

Protocol 4: Lewis Acid-Catalyzed Cyclization

-

Reaction Setup: To a solution of the Negishi coupling product (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add BF₃·OEt₂ (10.0 equiv) dropwise.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to afford (+)-Stachyflin.

Protocol 5: Acetylation of (+)-Stachyflin to this compound

-

Reaction Setup: To a solution of (+)-Stachyflin (1.0 equiv) in pyridine at 0 °C, add acetic anhydride (5.0 equiv).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 6 hours.

-

Work-up and Purification: Quench the reaction with ice water and extract with ethyl acetate. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude product is purified by silica gel chromatography to yield this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Yield (%) |

| 1 | Synthesis of Decalin Subunit | Varies | - |

| 2 | Synthesis of Isoindolinone Subunit | Varies | - |

| 3 | Negishi Cross-Coupling | Pd₂(dba)₃, SPhos, t-BuLi, ZnCl₂ | 60-70 |

| 4 | Lewis Acid-Catalyzed Cyclization | BF₃·OEt₂ | 50-60 |

| 5 | Acetylation | Acetic Anhydride, Pyridine | >90 |

Yields are approximate and may vary based on specific substrates and reaction conditions.

Visualizing the Synthetic Pathway

To better illustrate the logical flow of the total synthesis, the following diagrams outline the key transformations.

Caption: Overall workflow of the total synthesis of this compound.

Caption: Key steps in the Negishi cross-coupling reaction.

Caption: Lewis acid-catalyzed cyclization to form the cis-decalin ring.

References

- 1. daneshyari.com [daneshyari.com]

- 2. 3. A Negishi cross-coupling reaction enables the total synthesis of (+)-stachyflin • Haut Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of (+)-stachyflin: a potential anti-influenza A virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of (+)-stachyflin: a potential anti-influenza A virus agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Isolation and Purification of Acetylstachyflin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylstachyflin is a novel pentacyclic sesquiterpenoid alkaloid with antiviral properties, specifically targeting the influenza A virus. It is a natural product isolated from the solid-state fermentation of the fungus Stachybotrys sp. RF-7260.[1] This document provides a detailed protocol for the isolation, purification, and characterization of this compound for research and drug development purposes.

Introduction

Stachyflin and its acetylated derivative, this compound, are unique secondary metabolites produced by Stachybotrys sp. RF-7260.[1] These compounds possess a novel pentacyclic structure that includes a cis-fused decalin moiety.[1] While both compounds exhibit antiviral activity against influenza A virus (H1N1), Stachyflin is significantly more potent.[1] this compound serves as an important chemical entity for structure-activity relationship studies and as a potential scaffold for the development of new anti-influenza agents. This protocol outlines the key steps for producing and isolating this compound from fungal fermentation.

Quantitative Data Summary

The biological activity of this compound has been evaluated in vitro. The following table summarizes the key quantitative data available for this compound and its parent compound, Stachyflin.

| Compound | Anti-influenza A (H1N1) IC50 (µM) | Cytotoxicity (MDBK cells) CC50 (µM) | Reference |

| This compound | 0.23 | 44 | [1] |

| Stachyflin | 0.003 | 65 | [1] |

Experimental Protocols

Fermentation of Stachybotrys sp. RF-7260

This protocol describes the solid-state fermentation process for the production of this compound.

Materials:

-

Stachybotrys sp. RF-7260 culture

-

Solid substrate (e.g., rice, wheat bran, or a mixture)

-

Distilled water

-

Fermentation flasks or trays

-

Autoclave

-

Incubator

Procedure:

-

Substrate Preparation: Prepare the solid substrate by mixing it with an appropriate amount of distilled water to achieve the desired moisture content (typically 50-60%).

-

Sterilization: Autoclave the moistened solid substrate at 121°C for 20-30 minutes to ensure sterility. Allow the substrate to cool to room temperature.

-

Inoculation: Inoculate the sterile solid substrate with a fresh culture of Stachybotrys sp. RF-7260. The inoculum can be a spore suspension or a mycelial slurry.

-

Incubation: Incubate the inoculated substrate in a controlled environment. Maintain the temperature at 25-28°C for 14-21 days. Ensure proper aeration to support fungal growth and secondary metabolite production.

-

Monitoring: Periodically monitor the fermentation for fungal growth and signs of contamination.

Extraction of this compound

This protocol details the extraction of this compound from the fermented solid substrate.

Materials:

-

Fermented solid substrate containing this compound

-

Organic solvent (e.g., ethyl acetate, methanol, or a mixture)

-

Large extraction vessel

-

Shaker or sonicator

-

Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filter)

-

Rotary evaporator

Procedure:

-

Harvesting: After the incubation period, harvest the fungal biomass along with the solid substrate.

-

Solvent Extraction: Submerge the harvested material in an organic solvent (a common ratio is 1:3 to 1:5 w/v of substrate to solvent).

-

Agitation: Agitate the mixture for several hours (e.g., 4-6 hours) at room temperature using a shaker or intermittent sonication to ensure efficient extraction of the metabolites.

-

Filtration: Separate the solvent extract from the solid residue by filtration. The initial filtration can be done through cheesecloth, followed by vacuum filtration using filter paper to remove finer particles.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.

Purification of this compound

This protocol describes the chromatographic purification of this compound from the crude extract.

Materials:

-

Crude extract of Stachybotrys sp. RF-7260

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system (for final purification and analysis)

-

Analytical standards (if available)

Procedure:

-

Silica Gel Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest based on their TLC profiles.

-

-

Size-Exclusion Chromatography:

-

Further purify the pooled fractions containing this compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or dichloromethane/methanol 1:1).

-

This step helps in separating compounds based on their molecular size.

-

Collect and analyze fractions by TLC.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Perform the final purification of the enriched fractions using a preparative or semi-preparative HPLC system equipped with a C18 reverse-phase column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve high-purity this compound.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Purity Assessment:

-

Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Isolation and Purification.

Biological Activity of this compound

Caption: Inhibition of Influenza A Virus Fusion by this compound.

References

Application Notes and Protocols: In Vitro Antiviral Assay for Acetylstachyflin Against Influenza A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One area of interest is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. Stachyflin and its derivative, Acetylstachyflin, are natural compounds isolated from Stachybotrys sp. that have been identified as potential anti-influenza A agents.[1] Stachyflin has been shown to inhibit the replication of H1 and H2 influenza A virus subtypes in vitro.[1] The proposed mechanism of action for this class of compounds is the inhibition of the membrane fusion step mediated by the viral hemagglutinin (HA) protein.[1] This document provides detailed protocols for the in vitro evaluation of this compound's antiviral activity against influenza A virus.

Data Presentation

Quantitative data on the antiviral activity of this compound is limited. However, the parent compound, Stachyflin, has been evaluated, and the activity of this compound has been described in relative terms.

| Compound | Virus Strain | IC50 (µM) | Relative Activity | Reference |

| Stachyflin | Influenza A (H1N1) | 0.003 | - | [1] |

| This compound | Influenza A (H1N1) | Not explicitly defined | ~77-fold less active than Stachyflin | [1] |

Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro. Further studies are required to determine the precise 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound to calculate its selectivity index (SI = CC50/EC50).

Signaling Pathway and Mechanism of Action

This compound is believed to share its mechanism of action with Stachyflin, which targets the hemagglutinin (HA) protein of the influenza A virus. HA is crucial for two key steps in viral entry: binding to sialic acid receptors on the host cell surface and, following endocytosis, mediating the fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by the low pH of the endosome, which induces a conformational change in HA. Stachyflin is thought to bind to the HA2 subunit, stabilizing the pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion. This ultimately blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.

References

Application Notes and Protocols for Determining Acetylstachyflin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of novel therapeutic agents. Acetylstachyflin is a derivative of Stachyflin, a sesquiterpenoid known for its potent and specific anti-influenza A virus activity.[1][2][3] Stachyflin acts by inhibiting the conformational change of hemagglutinin, a crucial step in the viral fusion process.[1][4] While the antiviral properties of Stachyflin have been explored, the cytotoxic profile of its derivatives, such as this compound, remains largely uncharacterized. Preliminary studies on Stachyflin indicated no cytotoxicity to Madin-Darby Canine Kidney (MDCK) cells at concentrations up to 75 μM.[4] However, comprehensive evaluation of cytotoxicity is a critical step in the preclinical development of any new chemical entity to ensure its safety and to identify potential therapeutic windows.

These application notes provide a detailed framework for assessing the in vitro cytotoxicity of this compound using a panel of robust and commonly employed cell-based assays. The protocols outlined herein will guide researchers in determining the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The target audience for this document includes researchers in academia and industry involved in drug discovery and development.

Key Experiments and Methodologies

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. This involves assessing different cellular parameters that are indicative of cell health and death mechanisms. The following assays are central to this evaluation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7][8][9][10]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[5][6][8][9][11]

-

Caspase-Glo® 3/7 Assay: This luminescence-based assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

For the purpose of these protocols, we will consider two human lung-derived cell lines:

-

A549: A human lung adenocarcinoma cell line.

-

MRC-5: A normal human fetal lung fibroblast cell line.

The inclusion of both a cancerous and a non-cancerous cell line allows for the assessment of potential selective cytotoxicity.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding:

-

Culture A549 and MRC-5 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Trypsinize and count the cells.

-

Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound.

-

Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay Protocol

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol

-

After the incubation period with this compound, centrifuge the 96-well plates at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 25 µL of stop solution.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Include controls for maximum LDH release (by lysing a set of untreated cells) to calculate the percentage of cytotoxicity.[11]

Caspase-Glo® 3/7 Assay Protocol

-

After the treatment period, allow the 96-well plates to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Mix the contents of the wells by gentle shaking for 1 minute.

-

Incubate the plates at room temperature for 1 to 2 hours in the dark.

-

Measure the luminescence using a microplate reader.

-

Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | A549 % Viability (24h) | A549 % Viability (48h) | A549 % Viability (72h) | MRC-5 % Viability (24h) | MRC-5 % Viability (48h) | MRC-5 % Viability (72h) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 | 100 ± 3.9 | 100 ± 4.2 | 100 ± 5.0 |

| 0.1 | 98 ± 3.7 | 95 ± 4.2 | 92 ± 5.3 | 99 ± 4.1 | 98 ± 3.8 | 96 ± 4.5 |

| 1 | 92 ± 5.1 | 85 ± 4.9 | 78 ± 6.1 | 97 ± 3.5 | 94 ± 4.0 | 90 ± 5.2 |

| 10 | 75 ± 6.2 | 60 ± 5.5 | 45 ± 5.8 | 90 ± 4.8 | 85 ± 5.1 | 75 ± 6.3 |

| 50 | 40 ± 5.8 | 25 ± 4.7 | 15 ± 3.9 | 82 ± 5.3 | 70 ± 6.0 | 55 ± 5.9 |

| 100 | 20 ± 4.3 | 10 ± 3.1 | 5 ± 2.2 | 75 ± 6.1 | 60 ± 5.7 | 40 ± 6.1 |

| 200 | 8 ± 2.9 | 4 ± 1.8 | 2 ± 1.1 | 65 ± 5.9 | 50 ± 6.2 | 30 ± 5.5 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

| Concentration (µM) | A549 % Cytotoxicity (48h) | MRC-5 % Cytotoxicity (48h) |

| 0 (Control) | 5 ± 1.2 | 4 ± 0.9 |

| 0.1 | 7 ± 1.5 | 5 ± 1.1 |

| 1 | 12 ± 2.1 | 8 ± 1.4 |

| 10 | 25 ± 3.5 | 15 ± 2.3 |

| 50 | 55 ± 4.8 | 28 ± 3.1 |

| 100 | 78 ± 5.9 | 40 ± 4.5 |

| 200 | 90 ± 6.2 | 55 ± 5.0 |

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Apoptosis Induction (Caspase-Glo® 3/7 Assay)

| Concentration (µM) | A549 Fold Change in Caspase 3/7 Activity (24h) | MRC-5 Fold Change in Caspase 3/7 Activity (24h) |

| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.08 |

| 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |

| 1 | 1.8 ± 0.3 | 1.3 ± 0.2 |

| 10 | 3.5 ± 0.5 | 1.8 ± 0.3 |

| 50 | 6.2 ± 0.8 | 2.5 ± 0.4 |

| 100 | 8.5 ± 1.1 | 3.1 ± 0.5 |

| 200 | 9.8 ± 1.3 | 3.8 ± 0.6 |

Data are presented as mean ± standard deviation.

Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Discussion

The hypothetical data presented in Tables 1-3 suggest that this compound exhibits a dose- and time-dependent cytotoxic effect on both A549 and MRC-5 cells. The MTT assay results (Table 1) indicate a significant decrease in cell viability, particularly in the A549 cancer cell line, suggesting potential selective cytotoxicity. For instance, at a concentration of 50 µM after 48 hours, the viability of A549 cells is reduced to 25%, while MRC-5 cells maintain 70% viability.

The LDH assay (Table 2) corroborates the findings of the MTT assay, showing a dose-dependent increase in cytotoxicity, which is more pronounced in A549 cells. This indicates that the loss of cell viability is associated with a loss of membrane integrity.

The Caspase-Glo® 3/7 assay results (Table 3) suggest that the cytotoxic mechanism of this compound involves the induction of apoptosis. The significant increase in caspase 3/7 activity in a dose-dependent manner, especially in A549 cells, points towards the activation of the execution phase of apoptosis. The proposed signaling pathway in the diagram illustrates a potential mechanism via the intrinsic apoptotic pathway, which could be a subject for further investigation.

Conclusion

This application note provides a comprehensive set of protocols for the initial cytotoxic evaluation of this compound. The combination of MTT, LDH, and caspase assays offers a multi-faceted view of the compound's effect on cell health. The hypothetical data presented herein illustrates a scenario where this compound demonstrates selective cytotoxicity towards a cancer cell line through the induction of apoptosis. Further investigations would be warranted to confirm these findings and to elucidate the precise molecular mechanisms underlying this compound-induced cytotoxicity. This would involve more in-depth studies into the apoptotic pathway, cell cycle analysis, and assessment of other cell death mechanisms. These foundational cytotoxicity assays are indispensable for the continued development of this compound as a potential therapeutic agent.

References

- 1. Identification of a novel HA conformational change inhibitor of human influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MTT Assay and Measurement of LDH Release in vitro [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Hemagglutination Inhibition Assay Using Acetylstachyflin

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the hemagglutination inhibition (HI) assay and the specific application of Acetylstachyflin as an antiviral agent against influenza virus.

Introduction

This compound is a novel antiviral compound isolated from Stachybotrys sp. RF-7260.[7] It and its parent compound, Stachyflin, have demonstrated potent antiviral activity specifically against influenza A viruses.[7][8] Research indicates that Stachyflin and its derivatives function as hemagglutinin fusion inhibitors.[8] They are believed to bind to the HA2 subunit of the hemagglutinin protein, which is crucial for the fusion of the viral envelope with the endosomal membrane of the host cell.[9] By inhibiting the low pH-induced conformational change of HA necessary for membrane fusion, Stachyflin effectively halts the viral replication cycle post-entry.[10]

It is important to note that while this compound targets hemagglutinin, its primary mechanism is the inhibition of membrane fusion, a step that occurs after the initial binding of the virus to the cell (and to red blood cells in the context of an assay). Therefore, a standard hemagglutination inhibition assay, which measures the blocking of viral binding, may not be the most direct method to quantify the activity of this compound. However, understanding the HI assay is a fundamental prerequisite for influenza virus research. This document provides a detailed protocol for a general HI assay, followed by a discussion on its application and potential modifications for evaluating fusion inhibitors like this compound.

Data Presentation

The following table summarizes the reported in vitro antiviral activity of Stachyflin and this compound against influenza A virus.

| Compound | Virus Strain | Assay Type | IC50 Value | Reference |

| Stachyflin | Influenza A (H1N1) | In vitro antiviral assay | 0.003 µM | [7] |

| This compound | Influenza A (H1N1) | In vitro antiviral assay | ~0.231 µM (77-fold less active than Stachyflin) | [7] |

| Stachyflin | A/WSN/1933 (H1N1) | Cytopathic Effect (CPE) Inhibition | 0.05 - 4.7 µM | [9] |

| Stachyflin | H1, H2, H5, H6 subtypes | Cytopathic Effect (CPE) Inhibition | Active | [9] |

| Stachyflin | H3 and other subtypes | Cytopathic Effect (CPE) Inhibition | Inactive | [9] |

Experimental Protocols

This section outlines the key experimental protocols for determining the hemagglutination (HA) titer of a virus stock and for performing the hemagglutination inhibition (HI) assay.

Objective: To determine the concentration of virus required to cause complete hemagglutination, expressed as Hemagglutination Units (HAU). One HAU is the highest dilution of the virus that causes complete agglutination. For the HI assay, 4 HAU of the virus are typically used.

Materials:

-

Influenza virus stock

-

Phosphate Buffered Saline (PBS), pH 7.2

-

0.5% suspension of red blood cells (e.g., chicken, turkey, or human type O), washed

-

96-well V-bottom microtiter plates

-

Micropipettes and sterile tips

Protocol:

-

Add 50 µL of PBS to all wells of a 96-well V-bottom plate from columns 2 to 12.

-

Add 100 µL of the virus stock to the first well in a given row (e.g., A1).

-

Perform a two-fold serial dilution of the virus by transferring 50 µL from well A1 to A2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution across the row by transferring 50 µL from A2 to A3, and so on, up to well A11. Discard the final 50 µL from well A11. Well A12 will serve as a red blood cell control (no virus).

-

Add 50 µL of the 0.5% RBC suspension to all wells (A1 to A12).

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature for 30-45 minutes, or at 4°C for 60 minutes, until the RBCs in the control well (A12) have settled to form a distinct button.

-

Read the results. A positive result (hemagglutination) is indicated by a uniform reddish suspension or a lattice pattern of RBCs coating the well. A negative result is a sharp, compact button of RBCs at the bottom of the well.

-

The HA titer is the reciprocal of the highest dilution of the virus that shows complete hemagglutination. For the HI assay, a working dilution of the virus corresponding to 4 HAU per 25 µL is prepared.

Objective: To determine the ability of this compound to inhibit virus-induced hemagglutination.

Materials:

-

This compound stock solution of known concentration

-

Virus stock standardized to 4 HAU per 25 µL

-

Phosphate Buffered Saline (PBS), pH 7.2

-

0.5% washed red blood cell (RBC) suspension

-

96-well V-bottom microtiter plates

-

Micropipettes and sterile tips

Protocol:

-

Add 25 µL of PBS to all wells of a 96-well V-bottom plate, except for the first column.

-

In the first well of a row (e.g., A1), add 50 µL of the starting dilution of this compound.

-

Perform a two-fold serial dilution of this compound by transferring 25 µL from well A1 to A2. Mix thoroughly.

-

Continue this serial dilution across the row to well A10. Discard the final 25 µL from well A10.

-

Well A11 will serve as the virus control (no inhibitor), and well A12 will be the RBC control (no inhibitor, no virus). Add 25 µL of PBS to wells A11 and A12.

-

Add 25 µL of the standardized virus solution (containing 4 HAU) to all wells from A1 to A11. Do not add virus to well A12.

-

Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow the inhibitor to bind to the virus.[1][2]

-

Add 50 µL of the 0.5% RBC suspension to all wells (A1 to A12).

-

Gently tap the plate to mix and incubate at room temperature for 30-45 minutes, or at 4°C for 60 minutes, until the RBCs in the control wells have settled.

-

Read the results. The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination (i.e., results in a compact button of RBCs).

Application Notes for this compound

As research suggests that Stachyflin and its derivatives inhibit the fusion step rather than the initial viral attachment, a standard HI assay might yield negative or difficult-to-interpret results.[9][10] The binding of the virus to RBCs may still occur in the presence of this compound. Therefore, alternative or complementary assays are recommended to accurately assess its antiviral activity:

-

Virus-Mediated Hemolysis Assay: This assay measures the ability of the influenza virus to fuse with and lyse red blood cells at a low pH, a process that mimics the fusion with the endosomal membrane. A potent fusion inhibitor like this compound would be expected to inhibit this hemolysis.

-

Cell-Based Fusion Assay: This involves co-culturing cells expressing viral hemagglutinin with target cells and inducing fusion with a low-pH buffer. The formation of syncytia (giant multi-nucleated cells) is a measure of fusion, which can be inhibited by compounds like this compound.

-

Plaque Reduction Neutralization Assay: This is a gold-standard method for quantifying the inhibition of viral replication. A reduction in the number or size of viral plaques in a cell monolayer in the presence of the compound indicates antiviral activity, regardless of the specific mechanism.

When performing an HI assay with a compound of unknown mechanism, it is crucial to run these functional assays in parallel to build a comprehensive profile of its antiviral properties.

Visualizations

Caption: Workflow for the Hemagglutination Inhibition (HI) Assay.

Caption: Influenza virus entry and the inhibitory action of this compound.

References

- 1. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]

- 4. Hemagglutination Inhibition Test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 5. Hemagglutination assay - Wikipedia [en.wikipedia.org]

- 6. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stachyflin and this compound, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. II. Synthesis and preliminary structure-activity relationships of stachyflin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of stachyflin on influenza A viruses of different hemagglutinin subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a novel HA conformational change inhibitor of human influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acetylation of Stachyflin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical acetylation of Stachyflin to yield Acetylstachyflin. The protocols are based on established chemical principles for the acetylation of complex polyhydroxylated natural products and are intended for research and development purposes.

Introduction

Stachyflin is a novel pentacyclic fungal metabolite isolated from Stachybotrys sp. RF-7260, which has demonstrated potent antiviral activity against influenza A virus.[1] Its mechanism of action involves the inhibition of the viral hemagglutinin (HA) protein, preventing the fusion of the viral envelope with the host cell membrane. This compound, a derivative of Stachyflin, is also a naturally occurring compound but exhibits significantly lower anti-influenza activity.[1] The synthesis of this compound from Stachyflin is a key step for structure-activity relationship (SAR) studies aimed at understanding the pharmacophore of this class of antiviral agents and for the development of new, potentially more potent, derivatives.[2]

This document outlines a standard laboratory procedure for the acetylation of the hydroxyl group in Stachyflin using acetic anhydride and a catalyst. It also provides protocols for the purification and characterization of the resulting this compound.

Data Presentation

The following table summarizes representative quantitative data for the acetylation of Stachyflin. Please note that these values are illustrative and actual results may vary depending on experimental conditions and scale.

| Parameter | Value | Method of Determination |

| Starting Material | ||

| Stachyflin Purity | >95% | HPLC, NMR |

| Reaction Conditions | ||

| Stachyflin | 1.0 eq | |

| Acetic Anhydride | 1.5 eq | |

| 4-Dimethylaminopyridine (DMAP) | 0.1 eq | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 4 hours | |

| Product Analysis | ||

| Conversion | >98% | TLC, LC-MS |

| Isolated Yield of this compound | 85-95% | |

| This compound Purity | >98% | HPLC, NMR |

| Characterization | ||

| Molecular Formula | C25H33NO5 | High-Resolution Mass Spectrometry |

| Molecular Weight | 427.53 g/mol | Mass Spectrometry |

| 1H and 13C NMR | Conforms to structure | NMR Spectroscopy |

Experimental Protocols

Protocol 1: Acetylation of Stachyflin

This protocol describes the chemical synthesis of this compound from Stachyflin.

Materials:

-

Stachyflin

-

Acetic Anhydride (Ac₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-